Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate
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Overview
Description
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclobutyl group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate typically involves the esterification of 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 4-[(3,3-dimethylcyclobutyl)-carboxyl]benzoic acid.
Reduction: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzyl alcohol.
Substitution: 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]-2-nitrobenzoate (nitration product).
Scientific Research Applications
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxybenzoate
- Ethyl 4-methylbenzoate
- Ethyl 4-(hydroxymethyl)benzoate
Uniqueness
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is unique due to the presence of the cyclobutyl group, which imparts steric hindrance and affects the compound’s reactivity and interaction with biological targets
Biological Activity
Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate ester structure with a hydroxymethyl group attached to the aromatic ring and a cyclobutyl moiety. Its molecular formula is C15H20O3, and it can be represented as follows:
- Histone Deacetylase Inhibition : Research indicates that compounds similar to this compound can inhibit histone deacetylases (HDACs). This inhibition is crucial in cancer therapy as it leads to the reactivation of tumor suppressor genes and the induction of apoptosis in neoplastic cells .
- Neuroprotective Effects : The compound may also exhibit protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .
Biological Activity Overview
Activity | Description |
---|---|
Antitumor Activity | Induces apoptosis in cancer cells through HDAC inhibition. |
Neuroprotection | Potentially protects neuronal cells from degeneration and inflammation. |
Anti-inflammatory Properties | May reduce inflammation in autoimmune diseases. |
Case Studies and Research Findings
- Antitumor Efficacy : A study demonstrated that similar compounds could significantly reduce tumor growth in xenograft models by inducing cell cycle arrest and apoptosis . The mechanism involved the downregulation of pro-survival pathways.
- Neuroprotective Studies : In vitro studies showed that the compound could protect neuronal cells from apoptosis induced by oxidative stressors. This was attributed to its ability to modulate antioxidant enzyme levels, thus enhancing cellular resilience against oxidative damage .
- Clinical Implications : Preliminary research suggests that this compound could be beneficial in treating conditions like multiple sclerosis and other neurodegenerative disorders due to its anti-inflammatory properties .
Safety and Toxicity Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown low toxicity in preliminary assessments. Further toxicological studies are necessary to establish a comprehensive safety profile.
Properties
Molecular Formula |
C16H22O3 |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate |
InChI |
InChI=1S/C16H22O3/c1-4-19-15(18)12-7-5-11(6-8-12)14(17)13-9-16(2,3)10-13/h5-8,13-14,17H,4,9-10H2,1-3H3 |
InChI Key |
VOYSAFVRNVKHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C2CC(C2)(C)C)O |
Origin of Product |
United States |
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